molecular formula C22H24N2O6S B2614608 Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate CAS No. 1396637-46-9

Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate

Cat. No.: B2614608
CAS No.: 1396637-46-9
M. Wt: 444.5
InChI Key: WFPYJCZGGJLSGI-UHFFFAOYSA-N
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Description

Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10400^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate is a complex organic compound with a unique tricyclic structure

Properties

IUPAC Name

methyl 4-[(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-29-22(26)15-5-8-18(9-6-15)31(27,28)23-16-7-10-20-19(14-16)21(25)24-12-3-2-4-17(24)11-13-30-20/h5-10,14,17,23H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPYJCZGGJLSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the formation of the desired tricyclic structure. Common synthetic routes include the use of cyclization reactions, where the formation of the tricyclic core is achieved through intramolecular reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tricyclic derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Chemistry

Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate serves as a valuable building block in organic synthesis:

  • Reagent in Organic Reactions : It can be used in various organic transformations including oxidation and reduction reactions.

Biology

The compound is under investigation for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may exhibit activity against certain bacterial strains.

Medicine

Research is ongoing to explore its therapeutic potential:

  • Anticancer Activity : Similar compounds have shown promise in targeting cancer cells; thus, this compound may also possess anticancer properties.
  • Therapeutic Agent Development : Investigations into its efficacy as a treatment for various diseases are underway.

Case Studies and Research Findings

Several studies highlight the potential of sulfamoyl derivatives in medical applications:

  • A study on novel benzenesulfonamide derivatives demonstrated significant anticancer activity against multiple human tumor cell lines with low micromolar GI50 levels (1.9–3.0 μM) .
  • Another research article discussed the synthesis of compounds with β2 adrenergic receptor agonist activity which could lead to new treatments for chronic obstructive pulmonary disease (COPD) and asthma .

Mechanism of Action

The mechanism of action of Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate is unique due to its specific tricyclic structure and the presence of both sulfamoyl and benzoate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.

The molecular formula of this compound is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 390.5 g/mol . The structure features a sulfamoyl group attached to a benzoate moiety, which is characteristic of compounds with potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related methyl sulfamoyl-benzenes has shown high binding affinity to carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. The binding affinity observed was exceptionally high (Kd = 0.12 nM), suggesting that these compounds could be developed as targeted anticancer therapies .

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors associated with tumor growth and proliferation. By binding to CAIX, it may disrupt the pH regulation within the tumor microenvironment, leading to reduced tumor viability and increased apoptosis in cancer cells .

Study on Sulfamoyl-Benzoates

A study focused on methyl 2-halo-substituted sulfamoyl-benzenes demonstrated their effectiveness as selective inhibitors of carbonic anhydrase isozymes, particularly CAIX . The structural analysis revealed that these compounds could be optimized for higher selectivity and potency against cancer cells.

Antileishmanial Activity

Another relevant study investigated the antileishmanial effects of oxabicyclic derivatives related to the compound . The results indicated that these derivatives exhibited significant activity against Leishmania donovani parasites through mechanisms resembling apoptosis-like pathways . This highlights the potential for Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-y}sulfamoyl)benzoate in treating parasitic infections as well.

Data Tables

Compound Biological Activity Binding Affinity (Kd) Target
Methyl 4-(sulfamoyl)benzoateAnticancer0.12 nMCAIX
Oxabicyclic derivativeAntileishmanialN/ALeishmania donovani

Q & A

Q. Q1. What are the recommended methodologies for synthesizing Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate, and how can reaction intermediates be characterized?

A:

  • Synthetic Routes : Utilize multi-step organic synthesis involving sulfonamide coupling and heterocyclic ring formation. For example, the compound’s sulfamoyl group may be introduced via reaction of a sulfonyl chloride intermediate with the tricyclic amine moiety, followed by esterification of the benzoate group .
  • Intermediate Characterization : Employ NMR spectroscopy (¹H/¹³C) to track functional group transformations and LC-MS for purity assessment. For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) using SHELX software is critical for structural confirmation.

Q. Q2. How should researchers address solubility challenges during in vitro bioactivity assays for this compound?

A:

  • Solvent Selection : Test dimethyl sulfoxide (DMSO) or aqueous-organic mixtures (e.g., DMSO:PBS) at concentrations ≤1% to avoid cytotoxicity.
  • Aggregation Mitigation : Use dynamic light scattering (DLS) to detect particulates and optimize sonication or heating protocols. Reference safety data for solvent compatibility (e.g., avoid chlorinated solvents due to reactivity with sulfonamides) .

Advanced Research Questions

Q. Q3. What strategies are effective for resolving crystallographic ambiguities in the tricyclic core of this compound?

A:

  • Data Collection : Use high-resolution synchrotron X-ray sources (λ < 1 Å) to enhance data quality.
  • Refinement Challenges : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered oxygen atoms in the oxa-azatricyclo system. For twinned crystals, employ the TWIN/BASF commands in SHELX to refine twin laws.
  • Validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and Hirshfeld surface analysis to confirm non-covalent interactions.

Q. Q4. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

A:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, focusing on the sulfamoyl and benzoate moieties.
  • Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., enzymes with conserved sulfonamide-binding pockets) using AMBER or GROMACS. Validate with experimental IC₅₀ data from enzymatic assays .

Q. Q5. What analytical workflows are recommended for resolving contradictions between spectral data and crystallographic results?

A:

  • Discrepancy Analysis : Compare NMR-derived solution-state conformers with SC-XRD solid-state structures. If mismatched, investigate dynamic effects (e.g., ring puckering in the tricyclic core) via variable-temperature NMR or DFT-based conformational sampling.
  • Case Study : For similar oxa-azatricyclo compounds, crystallography may reveal planar sulfamoyl groups, while NMR shows fluxional behavior due to steric strain .

Q. Q6. How should researchers design stability studies under varying pH and temperature conditions?

A:

  • Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40–80°C for 24–72 hours.
  • Analytical Tools : Monitor degradation via HPLC-PDA with a C18 column (e.g., Chromolith) and HRMS to identify hydrolyzed products (e.g., free benzoic acid or sulfonic acid derivatives) .

Q. Q7. What safety protocols are critical for handling this compound in a research laboratory?

A:

  • PPE Requirements : Use NIOSH-approved chemical goggles, nitrile gloves, and lab coats. Handle in a fume hood with local exhaust ventilation .
  • Emergency Measures : Ensure eyewash stations and safety showers are accessible. For acute toxicity (Category 4 for oral/dermal/inhalation), follow first-aid protocols outlined in SDS documents .

Methodological Nuances in Data Interpretation

Q. Q8. How can researchers differentiate between polymorphic forms of this compound, and what implications do they have for bioactivity?

A:

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) and analyze via PXRD and DSC .
  • Bioactivity Impact : Compare dissolution rates and bioavailability across polymorphs. For instance, a metastable form may exhibit enhanced solubility but lower thermal stability .

Q. Q9. What advanced spectroscopic techniques are suitable for probing non-covalent interactions in this molecule?

A:

  • Solid-State NMR : Characterize hydrogen bonding between the sulfamoyl group and adjacent heteroatoms.
  • IR/Raman Spectroscopy : Identify vibrational modes associated with the ester carbonyl (C=O) and sulfonamide (S=O) groups. Cross-reference with computed spectra from DFT .

Q. Q10. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies of this compound’s metabolic pathways?

A:

  • Tracer Synthesis : Introduce ¹³C labels at the benzoate methyl group or ¹⁵N in the azatricyclo core via modified synthetic routes.
  • Metabolic Profiling : Use LC-MS/MS with selected reaction monitoring (SRM) to track labeled metabolites in hepatic microsomal assays .

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